2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the chloro and benzofuran groups in its structure suggests potential biological and chemical activities.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects, indicating potential anti-cancer activity .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .
Cellular Effects
Benzofuran compounds have been reported to have significant cell growth inhibitory effects on different types of cancer cells .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been synthesized using microwave-assisted synthesis, suggesting that they may be stable under certain conditions .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to exhibit various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran compounds are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Chloro Group: Chlorination of the benzamide can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The final step involves coupling the benzofuran moiety with the chlorinated benzamide under suitable conditions, often using a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: 2-amino-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide.
Substitution: 2-substituted-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide derivatives.
Scientific Research Applications
2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamide derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dihydro-1-benzofuran-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-chloro-N-(2,3-dihydro-1-benzofuran-3-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is unique due to its specific combination of the benzofuran and benzamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-3-1-6-13(14)16(19)18-9-11-10-20-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFRUUFILZPPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.